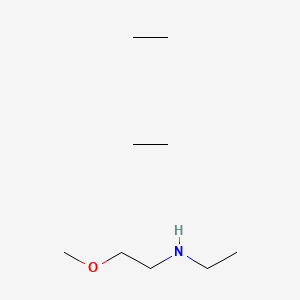

ethane;N-ethyl-2-methoxyethanamine

Description

Properties

CAS No. |

98366-79-1 |

|---|---|

Molecular Formula |

C9H25NO |

Molecular Weight |

163.3 g/mol |

IUPAC Name |

ethane;N-ethyl-2-methoxyethanamine |

InChI |

InChI=1S/C5H13NO.2C2H6/c1-3-6-4-5-7-2;2*1-2/h6H,3-5H2,1-2H3;2*1-2H3 |

InChI Key |

IVGPNBMBQLOHES-UHFFFAOYSA-N |

SMILES |

CC.CC.CCNCCOC |

Canonical SMILES |

CC.CC.CCNCCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The substituents on the ethanamine backbone critically define properties. Key analogs include:

Key Observations :

- Ethane; N-Ethyl-2-Methoxyethanamine lacks aromaticity, distinguishing it from analogs like 2-(4-methoxyphenyl)-N-methylethanamine.

Physical and Chemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from analogs:

| Property | Ethane; N-Ethyl-2-Methoxyethanamine (Inferred) | 2-Methoxy-N-(2-methoxyethyl)-N-methyl-ethanamine | 2-(4-Methoxyphenyl)-N-methylethanamine |

|---|---|---|---|

| Molecular Weight | ~147 g/mol (amine component) | 147.2154 g/mol | 165.236 g/mol |

| Boiling Point | Moderate (similar to branched amines) | Not reported | ~235°C (aromatic analogs) |

| Solubility | Polar solvents (e.g., ethanol, DMF) | Likely miscible in polar solvents | Low in water; high in organic solvents |

| Reactivity | Nucleophilic amine; potential for alkylation | Base-sensitive due to ether linkages | Electrophilic aromatic substitution |

Notes:

Preparation Methods

Catalytic Amination of Ethylene Glycol Monomethyl Ether

One of the most direct and industrially relevant methods for preparing 2-methoxyethylamine derivatives, including N-ethyl-2-methoxyethanamine, involves catalytic amination of ethylene glycol monomethyl ether. The process is characterized by:

- Catalyst System : Gamma-alumina as a carrier with active metals such as copper, cobalt, nickel, chromium, cerium, silver, or ruthenium loaded at 15-35% by mass.

- Reaction Conditions : Continuous feeding of ethylene glycol monomethyl ether, ammonia, and hydrogen gas into a fixed-bed tubular reactor.

- Operating Parameters :

- Temperature: 200–300 °C (preferably 240–270 °C)

- Pressure: 0.3–1 MPa (preferably 0.5–0.8 MPa)

- Molar feed ratio (ethylene glycol monomethyl ether : ammonia : hydrogen): 1 : 3–20 : 0.1–2 (preferably 1 : 5–10 : 0.5–1.5)

- Liquid phase space velocity of ethylene glycol monomethyl ether: 0.2–1.5 h⁻¹

- Advantages : Mild conditions, high yield, cost-effectiveness, and simplified process flow.

This method allows direct amination, avoiding multi-step synthesis and providing a scalable route to 2-methoxyethylamine derivatives.

Synthesis via Benzyl Imine Intermediates and Deprotection

Another sophisticated synthetic route involves multi-step preparation starting from benzyl imine intermediates:

- Stepwise Process :

- Preparation of a benzyl imine intermediate.

- Formation of N-benzyl alkenyl-2-methoxyethylamine intermediates.

- Acidic deprotection using hydrochloric acid to yield 2-methoxyethylamine hydrochloride.

- Azeotropic dehydration with solvents such as methylbenzene at 80–145 °C for 10–18 hours.

- Organic solvent dissolution followed by alkali treatment (e.g., sodium hydroxide) to liberate free 2-methoxyethylamine.

- Final purification by rectification to obtain high-purity product (>99.7%) with water content <0.2%.

- Yield : Total recovery ranges from 56% to 84% depending on conditions.

- Characterization : Confirmed by nuclear magnetic resonance (NMR) and gas chromatography (GC).

This method is suitable for laboratory-scale synthesis with high purity requirements but involves more complex steps and longer reaction times.

Use in Analogous Compound Synthesis

N-ethyl-2-methoxyethanamine has been used as a reagent in the synthesis of other compounds, such as purinone derivatives, by substitution reactions where it replaces other amine moieties. This highlights its synthetic utility and availability through preparative routes.

Comparative Data Table of Preparation Methods

| Method | Key Steps & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic amination of ethylene glycol monomethyl ether | Fixed-bed reactor, gamma-alumina catalyst with Cu/Co/Ni etc., 200–300 °C, 0.3–1 MPa | High (not specified) | High (implied) | Simple, direct, scalable | Requires specialized catalyst |

| Benzyl imine intermediate route | Multi-step: imine formation, acid deprotection, azeotropic dehydration, alkali treatment | 56–84 | >99.7 | High purity, well-characterized | Multi-step, longer time |

| Chiral resolution (related amines) | Salt formation with dextrotartaric acid, pH adjustment, filtration | ~35 | >99 | Enantiomeric purity achievable | Lower yield, complex separation |

Research Findings and Notes

- The catalytic amination method offers a cost-effective and environmentally friendlier approach due to fewer reaction steps and mild conditions.

- The benzyl imine intermediate method provides a route to ultra-pure amines, suitable for pharmaceutical-grade materials.

- Chiral resolution techniques are primarily relevant for enantiomerically pure amines related to N-ethyl-2-methoxyethanamine.

- Industrial patents underscore the importance of catalyst selection and reaction parameter optimization to maximize yield and purity.

- The choice of solvent, temperature, and pH in purification steps critically affects the final product quality.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing N-ethyl-2-methoxyethanamine?

- Synthesis : Use reductive amination of 2-methoxyethanal with ethylamine under hydrogenation conditions (e.g., catalytic hydrogenation with Pd/C). Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC).

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, focusing on the methoxy (-OCH₃) and ethylamine (-NHCH₂CH₃) groups. Mass spectrometry (MS) can verify molecular weight (103.16 g/mol) .

- Purity Control : Use high-performance liquid chromatography (HPLC) with UV detection to ensure >98% purity, referencing CAS No. 38256-94-9 .

Q. How do conformational isomers of ethane influence its reactivity in catalytic systems?

- Ethane’s staggered and eclipsed conformers exhibit distinct torsional strain energies (~3 kcal/mol difference). In catalysis, staggered conformers are more stable and dominate in low-energy reaction pathways.

- Experimental Design : Use rotational spectroscopy or computational methods (e.g., density functional theory) to map energy barriers between conformers. Reference thermophysical data (e.g., enthalpy of formation) to correlate with reaction kinetics .

Advanced Research Questions

Q. What contradictions exist in ethane adsorption data across zeolites and metal-organic frameworks (MOFs)?

- Data Discrepancy : 3A zeolite shows negligible ethane adsorption (immediate breakthrough), while 4A zeolite achieves 1.12 wt% capacity. MOFs like HKUST-1 outperform zeolites (e.g., 3.5 wt% at 1 bar) due to higher surface area and tunable pore sizes.

- Methodological Resolution : Combine breakthrough experiments with in-situ infrared spectroscopy to monitor pore occupancy dynamics. Validate using grand canonical Monte Carlo (GCMC) simulations .

Q. How can combustion kinetics of ethane be accurately modeled, given discrepancies in ignition delay predictions?

- Issue : Existing models (e.g., GRI-Mech 3.0) underestimate ignition delays at high ethane concentrations (>25% molar).

- Solution : Integrate shock-tube experiments with chemiluminescence (CH* emission at 431 nm) to refine rate constants for key reactions (e.g., C₂H₆ + O₂ → CH₃ + CH₂O). Cross-validate with pressure-time profiles and machine learning algorithms .

Q. Why does ethane solubility in aqueous electrolytes contradict predictions from classical thermodynamic models?

- Contradiction : Methane solubility decreases with ethane addition in brine systems, contrary to predictions assuming ideal mixing.

- Hypothesis : Ethane induces structural changes in water clusters, enhancing methane’s hydrophobic hydration. Use molecular dynamics (MD) simulations with TIP4P water models to probe solvent reorganization .

Q. How do ethane emissions impact atmospheric methane trends, and what methodological advances resolve source attribution conflicts?

- Challenge : Ethane/methane correlation studies suggest fossil fuel emissions dominate methane rises, but isotopic (¹³C) data imply biogenic sources.

- Resolution : Deploy aircraft-based ethane sensors (e.g., MethaneSAT) alongside inverse modeling to disentangle sources. Machine learning analysis of satellite data (e.g., Cross-track Infrared Sounder) improves spatial resolution .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.